N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Description
N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide Compounds containing the 1,2,4-triazole ring, which is a part of the structure of this compound, have been reported to exhibit antiviral properties . They are also known to intercalate with DNA, suggesting that their targets could be certain types of viruses or DNA .
Mode of Action
The exact mode of action of This compound For instance, they can mimic the purine guanosine cycle, which is one of the mechanisms of action proposed for the antiviral activity of ribavirin, a known 1,2,4-triazole derivative . In addition, compounds with a similar structure have been found to intercalate with DNA .
Biochemical Pathways
The specific biochemical pathways affected by This compound Given that 1,2,4-triazole derivatives can have antiviral properties and can intercalate with dna , it’s plausible that this compound could affect pathways related to viral replication or DNA synthesis and repair.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound 1,2,4-triazole derivatives are generally known for their good pharmacokinetic and pharmacodynamic properties, as well as their resistance to metabolic degradation .
Result of Action
The specific molecular and cellular effects of This compound Based on the known properties of 1,2,4-triazole derivatives, it can be inferred that this compound might inhibit viral replication or interfere with dna synthesis and repair .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the stability of similar compounds, such as 1,2,4-triazole derivatives, can be influenced by factors like temperature .
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-31-16-9-6-10-17(13-16)32-22-21-26-27(14-20(29)24-15-7-2-3-8-15)23(30)28(21)19-12-5-4-11-18(19)25-22/h4-6,9-13,15H,2-3,7-8,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUQBZVMIZLRFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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